molecular formula C24H22N2O4S B11220299 N-[4-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[4-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11220299
M. Wt: 434.5 g/mol
InChI Key: KNSRQGGNECTWMI-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a fascinating compound with a complex structure. Let’s break it down:

Preparation Methods

The synthetic routes for this compound involve intricate steps. While I don’t have specific industrial production methods, researchers have explored various approaches. Some common synthetic strategies include:

    Condensation Reactions: These reactions combine appropriate starting materials to form the core structure.

    Functional Group Transformations: Introduction of the allyloxy group and other substituents.

    Oxidation Steps: Conversion of the thiazine ring to its 5,5-dioxide form.

Chemical Reactions Analysis

    Oxidation: The sulfur atom in the thiazine ring undergoes oxidation to form the 5,5-dioxide.

    Substitution Reactions: Various functional groups (e.g., halo, alkyl, aryl) can be substituted at different positions on the ring.

    Major Products: The final compound results from these reactions.

Scientific Research Applications

This compound has diverse applications:

    Antimicrobial: It exhibits antimicrobial properties.

    Antiviral: Potential antiviral activity.

    Antihypertensive: Investigated for its effects on blood pressure.

    Antidiabetic: Relevant in diabetes research.

    Anticancer: Under study for its potential against cancer.

    KATP Channel Modulation: Interaction with KATP channels.

    AMPA Receptor Modulation: Influence on AMPA receptors .

Mechanism of Action

    Targets: Molecular targets involved in its effects.

    Pathways: Signaling pathways influenced by the compound.

Comparison with Similar Compounds

While I don’t have an exhaustive list, this compound’s uniqueness lies in its structure. Researchers often compare it to related benzothiadiazine derivatives.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

6-ethyl-5,5-dioxo-N-(4-prop-2-enoxyphenyl)benzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H22N2O4S/c1-3-15-30-19-12-10-18(11-13-19)25-24(27)17-9-14-22-21(16-17)20-7-5-6-8-23(20)31(28,29)26(22)4-2/h3,5-14,16H,1,4,15H2,2H3,(H,25,27)

InChI Key

KNSRQGGNECTWMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC=C)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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